5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one
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Overview
Description
5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone is a complex organic compound featuring a pyrimidine ring substituted with an amino group and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as ZnCl2 and solvents like CH2Cl2 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to modify the pyrimidine ring or the cyclopentanone moiety.
Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid in CH2Cl2 at low temperatures.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting CDK2/cyclin A2.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 and have similar anticancer properties.
2-Thio-containing pyrimidines: Known for their diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone is unique due to its specific structural features, such as the combination of a pyrimidine ring with a thioether linkage and a cyclopentanone moiety
Properties
CAS No. |
61631-34-3 |
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Molecular Formula |
C20H25N3OS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
5-(4-aminopyrimidin-2-yl)sulfanyl-2-pentyl-2-phenylcyclopentan-1-one |
InChI |
InChI=1S/C20H25N3OS/c1-2-3-7-12-20(15-8-5-4-6-9-15)13-10-16(18(20)24)25-19-22-14-11-17(21)23-19/h4-6,8-9,11,14,16H,2-3,7,10,12-13H2,1H3,(H2,21,22,23) |
InChI Key |
ANOYWNVDCMAWOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCC(C1=O)SC2=NC=CC(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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